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molecular formula C7H5ClO4S B8280815 2-Chloro-5-sulfino-benzoic acid

2-Chloro-5-sulfino-benzoic acid

Cat. No. B8280815
M. Wt: 220.63 g/mol
InChI Key: CTBSLETVXYDOMD-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

The title compound was synthesised according to the procedure described for 2-Chloro-5-methylsulfamoyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and isopropylamine and obtained in 74% yield. MS (m/e): 276.1 (MH−, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
ClC1C=CC(S(=O)(=O)NC)=CC=1C(O)=O.[Cl:16][C:17]1[CH:25]=[CH:24][C:23]([S:26]([OH:28])=[O:27])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20].[CH:29]([NH2:32])([CH3:31])[CH3:30]>>[Cl:16][C:17]1[CH:25]=[CH:24][C:23]([S:26](=[O:28])(=[O:27])[NH:32][CH:29]([CH3:31])[CH3:30])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(NC)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in 74% yield

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(NC(C)C)(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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